(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride
Description
(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride (CAS: 1261231-40-6) is a synthetic amine derivative featuring a piperidine ring substituted at the 4-position with a methylamine group and a 2,6-dichlorobenzyl moiety. This compound is primarily utilized in pharmaceutical research, particularly as a building block or intermediate in drug discovery for targeting neurological or metabolic pathways .
Properties
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]-1-piperidin-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-3,10,16-17H,4-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEDSPXILUFKRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorobenzyl halide reacts with the piperidine derivative.
Introduction of the Methylamine Group: The final step involves the reaction of the intermediate compound with methylamine, often in the presence of a catalyst or under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors may be used to optimize yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the dichlorobenzyl group to a less chlorinated form.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl chloride positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research indicates that compounds similar to (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride exhibit antidepressant effects. These effects are often attributed to the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that such compounds could enhance mood and alleviate symptoms of depression in animal models, suggesting their potential as antidepressants .
1.2 Anticancer Properties
The compound has been evaluated for its anticancer activity. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines, including those associated with breast and colon cancers. The mechanism involves the inhibition of specific signaling pathways that promote cell survival and proliferation .
1.3 Neurological Disorders
Given its structural similarities to known psychoactive substances, (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride has been investigated for potential benefits in treating neurological disorders such as Alzheimer's disease. The compound may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing acetylcholine levels in the brain and enhancing cognitive function .
Synthesis and Derivatives
The synthesis of (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride involves several steps:
- Starting Materials : The synthesis typically begins with commercially available piperidine derivatives.
- Chlorination : Chlorination at the 2 and 6 positions of the benzyl ring is performed using chlorinating agents.
- Methylation : The piperidine nitrogen is then methylated to form the final product.
- Hydrochloride Formation : The compound is converted to its hydrochloride salt for improved solubility and stability.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorobenzyl group may enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of halogenated benzyl-piperidine/pyrrolidine derivatives. Structural analogs differ in substituent positions, halogenation patterns, or heterocyclic scaffolds. Below is a detailed comparison:
Substituent Position Variations
a. Piperidine Ring Substitution
(2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride (CAS: 1261236-21-8):
(2,5-Dichloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS: 1261230-57-2):
b. Benzyl Halogenation Patterns
Heterocyclic Scaffold Modifications
- (2,6-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine hydrochloride (CAS: 1261233-70-8): Replaces piperidine with a pyrrolidine ring (5-membered vs. 6-membered).
Research Findings and Implications
- Substituent Position : Compounds with 2,6-dichloro substitution exhibit greater steric symmetry compared to 2,5- or 3,4-dichloro analogs, which may enhance target selectivity .
- Heterocyclic Scaffold : Piperidine derivatives generally show higher metabolic stability than pyrrolidine analogs due to reduced ring strain .
Data Tables
Table 1: Structural and Physical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine HCl | 1261231-40-6 | C₁₃H₁₉Cl₃N₂ | 309.7 | 4-ylmethyl-amine, 2,6-Cl₂-benzyl |
| (2,6-Dichloro-benzyl)-methyl-piperidin-3-yl-amine HCl | 1261236-21-8 | C₁₃H₁₉Cl₃N₂ | 309.66 | 3-ylmethyl-amine |
| (2,5-Dichloro-benzyl)-piperidin-4-ylamine HCl | 1261230-57-2 | C₁₂H₁₇Cl₂N₂ | 275.2 | 2,5-Cl₂-benzyl |
| (2,6-Dichloro-benzyl)-pyrrolidin-2-ylmethyl-amine HCl | 1261233-70-8 | C₁₂H₁₇Cl₃N₂ | 305.6 | Pyrrolidine scaffold |
Table 2: Functional Implications
Biological Activity
(2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is a chemical compound classified as a piperidine derivative. Its unique structural characteristics, including a dichlorobenzyl group attached to a piperidine ring, make it a subject of interest in various biological research fields. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.
Structural Information
- IUPAC Name : N-[(2,6-dichlorophenyl)methyl]piperidin-4-amine; hydrochloride
- Molecular Formula : C13H19Cl2N2
- CAS Number : 1261233-70-8
The synthesis of (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is conducted under reflux conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt .
The biological activity of (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as receptors or enzymes. It modulates their activity, leading to various physiological effects. The compound has shown promise in several areas:
- Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine have demonstrated effective inhibition against various bacterial strains .
- Anticancer Potential : Studies have highlighted the potential of piperidine derivatives in cancer therapy. The compound's ability to inhibit tubulin polymerization has been noted, which is crucial for cancer cell proliferation. For example, related compounds have shown IC50 values in the low micromolar range against multiple cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This function is critical in drug design and development for treating diseases like human African trypanosomiasis .
Antimicrobial Studies
A study demonstrated that piperidine derivatives could inhibit bacterial growth effectively. The compound's structure allows for interaction with bacterial cell membranes or essential metabolic pathways, leading to its antimicrobial effects.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Anticancer Activity
In vitro studies have reported that related compounds exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | HeLa | 0.15 |
| Compound Y | MDA-MB-468 | 0.21 |
| Compound Z | HCT116 | 0.33 |
These findings suggest that (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride could be a valuable lead compound for further development in anticancer therapies.
Q & A
Q. What are the recommended synthetic routes for (2,6-Dichloro-benzyl)-piperidin-4-ylmethyl-amine hydrochloride?
The compound can be synthesized via a multi-step process involving bromination, amine formation, and carbonyl reduction. A reported method (for structurally similar compounds) uses 2,6-dichloro-benzyl chloride as a starting material, reacting with intermediates like imidazole under controlled conditions to form the piperidinylmethyl-amine backbone . Mannich reactions, as described for analogous piperidine derivatives, may also be applicable, utilizing formaldehyde and amine components in polar solvents (e.g., ethanol) at 60–80°C . Purification typically involves recrystallization or column chromatography.
Q. What spectroscopic and analytical methods are suitable for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm structural integrity and substituent positions.
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase columns and UV detection .
- Elemental Analysis: To verify stoichiometry of C, H, N, and Cl.
Q. What safety protocols should be followed when handling this compound?
Based on Safety Data Sheets (SDS) for related piperidine derivatives:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Storage: Keep in a cool, dry place away from strong oxidizers and ignition sources .
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, flush with saline .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Yield optimization strategies include:
- Reagent Ratios: Stoichiometric excess of 2,6-dichloro-benzyl chloride (1.2–1.5 equivalents) to drive the reaction .
- Catalysis: Use of Lewis acids (e.g., ZnCl2) or phase-transfer catalysts to enhance reaction rates.
- Temperature Control: Gradual heating (e.g., 50°C to 80°C) to minimize side reactions.
- Purification: Gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures .
Q. How can contradictory data on the compound’s biological activity be resolved?
Contradictions in activity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from assay conditions. Recommended approaches:
- Dose-Response Studies: Establish EC50/IC50 values across a broad concentration range (e.g., 1 nM–100 µM) .
- Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence-based assays vs. radiometric methods).
- Cell Line Validation: Test in multiple cell lines to rule out cell-specific effects.
- Metabolic Stability: Assess compound stability in culture media using LC-MS to confirm active concentration .
Q. How do pH and temperature affect the compound’s stability in biological assays?
Stability studies for related hydrochlorides indicate:
- pH Sensitivity: Degradation occurs at extremes (pH <3 or >10), producing byproducts like chlorinated hydrocarbons .
- Temperature: Store at 4°C for short-term use; avoid repeated freeze-thaw cycles.
- Buffer Compatibility: Use phosphate-buffered saline (PBS, pH 7.4) for in vitro studies to maintain integrity .
Q. What computational tools can predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding to receptors like GPCRs or enzymes. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
